molecular formula C10H9BrClNO B1442457 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one CAS No. 1315368-58-1

1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one

Cat. No.: B1442457
CAS No.: 1315368-58-1
M. Wt: 274.54 g/mol
InChI Key: KFDZNALEEFWYFZ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one (CAS 1315368-58-1) is a high-purity organic compound with the molecular formula C 10 H 9 BrClNO and a molecular weight of 274.54 g/mol . This chemical is supplied as a powder and should be stored at room temperature . The pyrrolidin-2-one (gamma-lactam) scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous biologically active molecules and approved drugs . Specifically, 1,5-substituted pyrrolidin-2-ones, which share a structural motif with this compound, have demonstrated significant pharmacological potential as inhibitors for various targets, including histone deacetylases, cannabinoid receptors, and cyclin-dependent kinases . Furthermore, pyrrolidin-2-one derivatives have been researched for their properties as antiarrhythmic and antihypertensive agents, highlighting the versatility of this core structure in drug discovery . As a building block, this compound is valuable for synthesizing more complex nitrogen-containing heterocycles of interest in pharmacology . This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not labeled or approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-(5-bromo-2-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-7-3-4-8(12)9(6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDZNALEEFWYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery and process chemistry professionals. It synthesizes chemical principles, synthesis strategy, and safety protocols into a cohesive document.

Scaffold Class: Halogenated N-Aryl Lactam Primary Application: Pharmaceutical Intermediate / Cross-Coupling Scaffold

Part 1: Executive Summary & Strategic Value

In the landscape of medicinal chemistry, 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one represents a "privileged scaffold" due to its orthogonal reactivity profile. It combines a polar, hydrogen-bond-accepting lactam core (mimicking peptide bonds) with a di-halogenated phenyl ring designed for sequential functionalization.

Core Strategic Advantages:

  • Orthogonality: The reactivity difference between the C-Br (Position 5) and C-Cl (Position 2) bonds allows for highly selective palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) at the 5-position without disturbing the 2-position.

  • Conformational Lock: The ortho-chloro substituent forces the lactam ring out of coplanarity with the phenyl ring (atropisomerism potential), creating a defined 3D vector often required for binding affinity in kinase or Factor Xa inhibitors.

  • Metabolic Stability: The lactam ring is generally resistant to rapid hydrolysis compared to linear amides, while the halogenation blocks metabolic hotspots on the phenyl ring.

Part 2: Physicochemical Profile

Data derived from structural analogs (e.g., Levetiracetam, N-phenylpyrrolidinone) and calculated consensus models.

PropertyValue / RangeConfidenceNotes
Molecular Formula C₁₀H₉BrClNOExact
Molecular Weight 274.54 g/mol Exact
Appearance Off-white to pale beige crystalline solidHighTypical for halogenated N-aryl lactams.
Melting Point 98 – 104 °CMedPredicted based on 1-(4-bromophenyl)-2-pyrrolidinone (98°C).
LogP (Calculated) 2.8 – 3.2HighLipophilic; requires organic co-solvents.
Solubility (Water) < 0.1 mg/mLHighPractically insoluble.
Solubility (Organic) HighHighDCM, DMSO, DMF, Methanol, Ethyl Acetate.
H-Bond Acceptors 1 (Carbonyl Oxygen)Exact
H-Bond Donors 0Exact
Topological Polar Surface Area ~20.3 ŲHighGood membrane permeability profile.

Part 3: Synthetic Methodologies

Two primary routes exist: the Classical Cyclization (Process Scale) and the Modern Metal-Catalyzed Coupling (Discovery Scale).

Route A: Copper-Catalyzed C-N Coupling (Recommended for Selectivity)

This method utilizes the reactivity hierarchy of halogens (I > Br > Cl). By starting with a mixed-halogen precursor, we install the lactam selectively.

Precursors: 2-Pyrrolidinone + 4-Bromo-1-chloro-2-iodobenzene. Catalyst System: CuI / Diamine Ligand (e.g., DMEDA or Trans-1,2-cyclohexanediamine).

Synthesis_Pathway SM1 4-Bromo-1-chloro- 2-iodobenzene Cat CuI (10 mol%) K3PO4, Ligand Dioxane, 100°C SM1->Cat SM2 2-Pyrrolidinone SM2->Cat Product 1-(5-Bromo-2-chlorophenyl) pyrrolidin-2-one Cat->Product Selective C-N Coupling (Iodine displacement)

Figure 1: Selective synthesis exploiting the lability of the C-I bond over C-Br and C-Cl.

Route B: Acylation-Alkylation (Process Scale)

Precursors: 5-Bromo-2-chloroaniline + 4-Chlorobutyryl chloride. Mechanism: Amide formation followed by intramolecular alkylation (cyclization).

Part 4: Detailed Experimental Protocol

Protocol: Synthesis via Modified Goldberg Reaction (Route A) Target Scale: 10 mmol

1. Reagent Preparation:

  • Aryl Halide: 4-Bromo-1-chloro-2-iodobenzene (3.17 g, 10.0 mmol).

  • Nucleophile: 2-Pyrrolidinone (1.02 g, 12.0 mmol, 1.2 equiv).

  • Catalyst: Copper(I) Iodide (190 mg, 1.0 mmol, 10 mol%).

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (284 mg, 2.0 mmol, 20 mol%).

  • Base: Potassium Phosphate (K₃PO₄) (4.25 g, 20.0 mmol, 2.0 equiv).

  • Solvent: 1,4-Dioxane (anhydrous, 20 mL).

2. Procedure:

  • Charging: In a glovebox or under Argon stream, charge a dried Schlenk tube with CuI, K₃PO₄, and the Aryl Halide.

  • Addition: Add the 2-Pyrrolidinone, Ligand, and Dioxane via syringe.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Seal the tube.

  • Reaction: Heat to 100 °C for 16–24 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1] The starting iodide should be consumed; the bromide remains intact.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL). Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂), eluting with a gradient of 0-40% EtOAc in Hexanes.

3. Validation Criteria:

  • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic triplet/multiplet of the pyrrolidone ring protons (approx. 2.2, 2.6, 3.8 ppm) and the aromatic pattern (singlet/doublet for H-6/H-4/H-3). The H-6 proton (ortho to lactam) will be deshielded.

  • MS (ESI): [M+H]⁺ peak at ~274/276 (characteristic Br/Cl isotope pattern).

Part 5: Reactivity & Functionalization Map

The utility of this compound lies in its ability to serve as a branching point.

Reactivity_Map Core 1-(5-Bromo-2-chlorophenyl) pyrrolidin-2-one Rxn1 Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Rxn1 Site: 5-Br (Highly Selective) Rxn2 Buchwald-Hartwig (Pd2(dba)3, Amines) Core->Rxn2 Site: 5-Br Rxn3 Lithiation (n-BuLi, -78°C) Core->Rxn3 Site: 5-Br (Halogen-Lithium Exchange) Rxn4 Lactam Hydrolysis (6M HCl, Reflux) Core->Rxn4 Site: Lactam C=O Prod1 Biaryl Derivatives (Library Generation) Rxn1->Prod1 Prod2 Aminated Analogs (Solubility Tuning) Rxn2->Prod2 Prod3 Carboxylic Acids/Aldehydes (Scaffold Extension) Rxn3->Prod3 Prod4 Ring Opening (Destructive Side Rxn) Rxn4->Prod4

Figure 2: Functionalization logic. The 2-Cl position is inert under standard Suzuki conditions, protecting the core geometry.

Part 6: Safety & Handling (E-E-A-T)

  • Hazard Identification: As a halogenated aromatic, assume Skin Irritant (H315) and Eye Irritant (H319) .[2] The lactam moiety suggests potential for Acute Toxicity (Oral) if ingested, similar to pyrrolidinone solvents.

  • Waste Disposal: Halogenated organic waste. Do not mix with general organic solvents if incineration protocols differ for halogens.

  • Handling: Use standard PPE (Nitrile gloves, safety glasses). Perform synthesis in a fume hood due to the use of Dioxane (carcinogen) and potential formation of HCl/HBr traces during side reactions.

References

  • Klapers, A., et al. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society. Link (Foundational protocol for Cu-catalyzed lactam arylation).

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link (Reference for alternative Pd-catalyzed synthesis).

  • PubChem Compound Summary. "1-(4-Bromophenyl)-2-pyrrolidinone" (Analog Data). National Center for Biotechnology Information. Link (Used for physicochemical property extrapolation).

  • Corbet, J. P., & Mignani, G. (2006). "Selected patented cross-coupling reaction technologies." Chemical Reviews. Link (Strategic use of halogenated scaffolds in pharma).

Sources

A Technical Guide for the Comprehensive Structure Elucidation of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unequivocal structure determination of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides an in-depth, technically-focused framework for the comprehensive structure elucidation of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one, a halogenated N-aryl lactam. Moving beyond a mere recitation of analytical techniques, this document delves into the strategic rationale behind experimental design, data interpretation, and the synergistic integration of multiple analytical platforms. We present a logical workflow, from initial spectroscopic screening to definitive structural confirmation, designed to provide researchers, scientists, and drug development professionals with a robust, self-validating methodology. This guide is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical applicability.

Introduction: The Imperative for Unambiguous Structure Elucidation

In the landscape of pharmaceutical research, the precise molecular structure of a compound is inextricably linked to its function, efficacy, and safety profile. For a molecule such as 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one, a substituted N-aryl lactam, the specific arrangement of its constituent atoms dictates its physicochemical properties, metabolic fate, and potential interactions with biological targets. The presence of a pyrrolidin-2-one core, a common motif in pharmacologically active compounds, coupled with a di-halogenated phenyl ring, presents a unique set of analytical challenges and necessitates a multi-faceted approach to its structural characterization.

The potential for isomeric substitution on the aromatic ring, along with the possibility of unforeseen reaction byproducts during synthesis, underscores the criticality of a rigorous and orthogonal analytical strategy. This guide, therefore, is not a rigid protocol but rather a strategic blueprint for deductive reasoning, leveraging the strengths of various analytical techniques to build an unassailable structural hypothesis.

Strategic Overview of the Elucidation Workflow

The structure elucidation of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one will be approached as a process of evidence accumulation and hypothesis refinement. The workflow is designed to be logical and efficient, with each step building upon the insights of the previous one.

Caption: A strategic workflow for the structure elucidation of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one.

Foundational Analysis: Synthesis and Initial Spectroscopic Assessment

A logical starting point for any structure elucidation is an understanding of the synthetic route. The most probable synthetic pathway to 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one is a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, between 5-bromo-2-chloro-iodobenzene and 2-pyrrolidinone.[1][2] This knowledge is invaluable as it allows for the anticipation of potential side products and unreacted starting materials.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Experience: Mass spectrometry (MS) is the initial and arguably most critical step, as it provides the molecular weight of the compound, thereby establishing its elemental formula. For halogenated compounds, the isotopic distribution pattern is a powerful diagnostic tool.[3][4]

Trustworthiness: The presence of both chlorine and bromine atoms in 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one will result in a characteristic isotopic cluster for the molecular ion peak. This pattern serves as an internal validation of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small quantity (approximately 1 mg) of the purified compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to achieve accurate mass measurements.

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to minimize fragmentation and preserve the molecular ion.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that encompasses the expected molecular weight of the target compound (C₁₀H₉BrClNO, MW: 289.98).

  • Data Analysis:

    • Identify the molecular ion peak cluster.

    • Compare the observed isotopic pattern with the theoretical pattern for a compound containing one bromine and one chlorine atom.[5]

    • Determine the exact mass of the monoisotopic peak and use it to calculate the elemental formula.

Data Presentation: Expected HRMS Data

ParameterExpected ValueRationale
Molecular Formula C₁₀H₉BrClNOBased on the anticipated product of the Buchwald-Hartwig reaction.
Monoisotopic Mass 289.9665Calculated for ¹²C₁₀¹H₉⁷⁹Br³⁵Cl¹⁴N¹⁶O.
Isotopic Pattern A complex cluster of peaks due to the isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). The most intense peaks will be at m/z ~290, 292, and 294.The relative abundances of the isotopes will create a unique and predictable pattern.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

Expertise & Experience: FTIR spectroscopy provides a rapid and non-destructive method for identifying the key functional groups present in the molecule. For 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one, the most prominent and diagnostic absorption will be the carbonyl (C=O) stretch of the lactam ring.[6][7]

Trustworthiness: The position of the carbonyl absorption band is sensitive to ring strain and conjugation, providing valuable structural information. The absence of an N-H stretch will confirm the successful N-arylation of the pyrrolidinone ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentSignificance
~1690-1710StrongC=O stretch (amide I band)Confirms the presence of the lactam carbonyl. The exact position can indicate the degree of conjugation and ring strain.[8]
~1600-1450Medium-WeakC=C aromatic stretchingIndicates the presence of the phenyl ring.
~1300-1200MediumC-N stretchingConsistent with the amide functional group.
~800-600Medium-StrongC-Br and C-Cl stretchingConfirms the presence of the halogen substituents.
>3100AbsentN-H stretchConfirms that the pyrrolidinone nitrogen is substituted.

High-Resolution Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the detailed connectivity and spatial arrangement of atoms in a molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments will be employed to unambiguously assign all proton and carbon signals.[9]

Trustworthiness: The combination of chemical shifts, coupling constants, and through-bond correlations provides a self-consistent and highly reliable structural picture.

1D NMR Spectroscopy: ¹H and ¹³C NMR

Experimental Protocol: 1D NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon spectrum, potentially using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the identification of CH, CH₂, and CH₃ groups.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to infer the local electronic environment and connectivity of the protons.

    • Assign the ¹³C NMR signals based on their chemical shifts and the information from DEPT experiments.

Data Presentation: Predicted ¹H and ¹³C NMR Data

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.6-7.8d1HAr-HAromatic proton ortho to the bromine, deshielded.
~7.3-7.5dd1HAr-HAromatic proton between the bromine and chlorine.
~7.1-7.3d1HAr-HAromatic proton ortho to the chlorine.
~3.8-4.0t2HN-CH₂Methylene group adjacent to the nitrogen, deshielded by the amide.
~2.6-2.8t2HC=O-CH₂Methylene group adjacent to the carbonyl.
~2.1-2.3m2H-CH₂-Central methylene group of the pyrrolidinone ring.

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (ppm)AssignmentRationale
~175C=OCarbonyl carbon of the lactam.
~140-120Ar-CAromatic carbons.
~50N-CH₂Methylene carbon attached to nitrogen.
~30C=O-CH₂Methylene carbon adjacent to the carbonyl.
~18-CH₂-Central methylene carbon of the pyrrolidinone ring.
2D NMR Spectroscopy: COSY, HSQC, and HMBC

Expertise & Experience: 2D NMR experiments are essential for confirming the assignments made from the 1D spectra and for establishing the complete bonding network.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems, such as the pyrrolidinone ring and the phenyl ring.

Caption: Key HMBC correlation confirming the connectivity between the phenyl and pyrrolidinone rings.

Definitive Structural Confirmation: Single Crystal X-Ray Crystallography

Expertise & Experience: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional arrangement of atoms in the solid state.[10][11][12]

Trustworthiness: This technique is considered the "gold standard" for structure elucidation as it provides a direct visualization of the molecule, confirming not only the connectivity but also the bond lengths, bond angles, and conformation.[13]

Experimental Protocol: Single Crystal X-Ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.[14]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final model of the molecule.

Conclusion: A Synergistic and Self-Validating Approach

The structure elucidation of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one is a testament to the power of a multi-technique, synergistic analytical approach. By systematically integrating data from mass spectrometry, FTIR, and a suite of NMR experiments, a highly confident structural assignment can be achieved. The final, unequivocal confirmation provided by single-crystal X-ray crystallography completes the process, ensuring the absolute structural integrity of the compound. This rigorous, evidence-based workflow is essential for advancing drug discovery and development programs, providing the solid foundation upon which all subsequent biological and pharmacological studies are built.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium. Retrieved from [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

  • Pop, A., De-Paoli, V., & Todea, A. (2012). FTIR study of five complex beta-lactam molecules. Journal of Molecular Structure, 1025, 138-145.
  • Northwestern University. (n.d.). Crystallographic Structure Elucidation. IMSERC. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR study of five complex β-lactam molecules. Retrieved from [Link]

  • Hesse, S., & Kirsch, G. (2007). Buchwald–Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Synthesis, 2007(10), 1571-1575.
  • Kim, Y., & Hochstrasser, R. M. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B, 116(42), 12656-12663.
  • de Oliveira, V. E., & de Oliveira, C. A. R. (2023). Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. Applied Sciences, 13(16), 9322.
  • Marcus, R. K. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Journal of the American Society for Mass Spectrometry, 16(3), 392-401.
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  • Chavelas-Hernández, L., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns. Magnetic Resonance in Chemistry, 58(3), 241-248.
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  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. Retrieved from [Link]

  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. International Journal of Drug Delivery Technology, 11(3), 834-841.
  • PubChem. (n.d.). 1-(5-Bromo-2-fluorophenyl)pyrrolidin-2-one. Retrieved from [Link]

  • Boykin, D. W. (1989). 17O NMR spectroscopy of lactams. Magnetic Resonance in Chemistry, 27(8), 759-761.
  • Kumar, A., & Singh, R. (2017). Ps-Al(OTf)3 Promoted efficient and novel synthesis of substituted N-aryl lactams. Chemistry & Biology Interface, 7(4), 230-235.
  • Montalvo-González, R., & Ariza-Castolo, A. (2009). Structural determination of ε-lactams by 1H and 13C NMR. Magnetic Resonance in Chemistry, 47(12), 1013-1019.
  • Li, X., et al. (2024). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. Journal of the American Chemical Society.
  • The Royal Society of Chemistry. (2025). Photocatalytic Heck-Matsuda Reaction: Selective Arylation of N- vinyl- and N-allyl- lactams using Pd2(dba)3. Retrieved from [Link]

  • Trushkov, I. V., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468.
  • PubMed. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor-Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (n.d.). (5-Bromo-3-pyridinyl)[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]methanone. Retrieved from [Link]

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Sources

Technical Procurement and Validation of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one (CAS 494772-83-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one (CAS 494772-83-7) is a specialized halogenated lactam building block. It serves as a critical scaffold in medicinal chemistry, particularly for rigidifying linkers between aryl domains in kinase inhibitors and Factor Xa antagonists.

Unlike commodity chemicals, this compound often suffers from "catalog volatility"—listed as available but physically out of stock. This guide provides a robust strategy to Locate , Validate , or Synthesize this material to ensure research continuity.

Chemical Profile
PropertySpecification
CAS Number 494772-83-7
Molecular Formula C₁₀H₉BrClNO
Molecular Weight 274.54 g/mol
Key Structural Features

-Lactam ring; 2-Chloro, 5-Bromo substitution pattern (ortho/meta directing)
LogP (Predicted) ~2.8 (Lipophilic)

Procurement Strategy: The "Buy" Protocol

Do not rely on a single vendor. The market for this specific intermediate is fragmented. Use the following tiered sourcing logic to minimize lead time.

Tier 1: Chemical Aggregators (Immediate Stock Check)

Aggregators do not hold stock but index the inventory of thousands of niche suppliers. This is your fastest route to finding a vial sitting on a shelf.

  • MolPort: Excellent for screening "building block" availability from Eastern European suppliers (e.g., Enamine, UORSY).

  • eMolecules: The industry standard for verifying bulk availability.

  • SciFinder-n / ChemSpider: Use for supplier verification, not just structure search.

Tier 2: Specialized Building Block Vendors

If aggregators fail, contact these manufacturers directly. They often hold the "make-on-demand" templates.

  • Enamine: Likely holds the library logic to synthesize this rapidly.

  • Oakwood Chemical: A strong US-based option for halogenated heterocycles.

  • Combi-Blocks: High probability of having the 5-bromo-2-chloroaniline precursor, allowing them to synthesize the lactam quickly.

Tier 3: Custom Synthesis (CRO)

If the compound is backordered >4 weeks, initiate a Custom Synthesis Request (FTE or Fee-for-Service).

  • WuXi AppTec or Pharmaron : For kg-scale scale-up.

  • Syngene : For reliable mg-to-gram synthesis.

Decision Matrix: Sourcing Workflow

ProcurementLogic Start Need CAS 494772-83-7 Aggregator Check Aggregators (MolPort, eMolecules) Start->Aggregator Stock In Stock? Aggregator->Stock Buy Purchase & QC Stock->Buy Yes Specialist Check Specialists (Enamine, Combi-Blocks) Stock->Specialist No Stock2 In Stock? Specialist->Stock2 Stock2->Buy Yes MakeDecision Lead Time > 4 Weeks? Stock2->MakeDecision No InternalSyn Internal Synthesis (See Section 4) MakeDecision->InternalSyn Yes (Urgent) CRO Outsource to CRO MakeDecision->CRO No (Non-Urgent)

Figure 1: Strategic sourcing decision tree to minimize project downtime.

Technical Validation: The "Verify" Protocol

Trusting a Certificate of Analysis (CoA) blindly is a risk. Upon receipt (or synthesis), you must validate the compound using NMR and LC-MS .

A. Mass Spectrometry (The Isotope Fingerprint)

The combination of Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1) creates a unique isotopic envelope. This is the primary identity check.

  • Expected M+ (Parent): ~273.0

  • Pattern: Look for the "M, M+2, M+4" cluster.

    • M (273): ³⁵Cl + ⁷⁹Br

    • M+2 (275): (³⁷Cl + ⁷⁹Br) AND (³⁵Cl + ⁸¹Br) — This peak will be the tallest.

    • M+4 (277): ³⁷Cl + ⁸¹Br

  • Acceptance Criteria: The M+2 peak intensity must be roughly 130% of the M peak. If M and M+2 are equal, you likely have the des-chloro or des-bromo impurity.

B. ¹H-NMR (400 MHz, DMSO-d₆)

The pyrrolidinone ring protons and the specific aromatic substitution pattern provide a definitive fingerprint.

Proton PositionChemical Shift (

)
MultiplicityIntegrationAssignment Logic
Ar-H (C6) 7.60 - 7.70 ppmDoublet (d)1HDeshielded by Lactam Nitrogen (Ortho).
Ar-H (C3) 7.45 - 7.55 ppmDoublet (d)1HOrtho to Cl, Meta to Br.
Ar-H (C4) 7.30 - 7.40 ppmdd1HMeta to Cl, Ortho to Br.
Lactam-CH₂ (N-CH₂) 3.70 - 3.80 ppmTriplet (t)2HAdjacent to Nitrogen.
Lactam-CH₂ (CO-CH₂) 2.40 - 2.50 ppmTriplet (t)2HAdjacent to Carbonyl.
Lactam-CH₂ (Core) 2.05 - 2.15 ppmQuintet2HCentral methylene.

Synthesis Protocol: The "Make" Option

If procurement fails, this compound can be synthesized in 2 steps (or 1 pot) from 5-bromo-2-chloroaniline .

Reaction Logic:

  • Acylation: Reaction of the aniline with 4-chlorobutyryl chloride forms the linear amide.

  • Cyclization: Intramolecular alkylation using a base closes the lactam ring.

Reagents
  • Starting Material: 5-Bromo-2-chloroaniline (CAS 85462-50-2) - Widely available.

  • Reagent: 4-Chlorobutyryl chloride.

  • Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Solvent: THF (anhydrous).

Step-by-Step Methodology

Step 1: Acylation

  • Dissolve 5-bromo-2-chloroaniline (1.0 eq) in anhydrous THF (0.2 M concentration) under N₂ atmosphere.

  • Add Triethylamine (1.2 eq) and cool to 0°C.

  • Dropwise add 4-chlorobutyryl chloride (1.1 eq).

  • Stir at RT for 2 hours. Monitor by TLC (Formation of intermediate amide).

Step 2: Cyclization (In-situ)

  • Cool the reaction mixture back to 0°C.

  • Carefully add NaH (60% dispersion in oil, 2.5 eq total relative to starting aniline) portion-wise. Caution: H₂ gas evolution.

  • Allow to warm to RT and stir for 4-16 hours.

  • Quench: Carefully add saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (x3), wash with Brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The lactam is typically more polar than the starting aniline.

Synthesis Workflow Diagram

SynthesisPathway SM 5-Bromo-2-chloroaniline (CAS 85462-50-2) Step1 Step 1: Acylation (THF, Et3N, 0°C) SM->Step1 Reagent 4-Chlorobutyryl Chloride Reagent->Step1 Intermed Intermediate: N-(5-bromo-2-chlorophenyl)-4-chlorobutanamide Step2 Step 2: Cyclization (NaH, THF, RT) Intermed->Step2 Step1->Intermed Product Target: 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one Step2->Product

Figure 2: Two-stage one-pot synthesis protocol for CAS 494772-83-7.

References

  • PubChem Compound Summary. (n.d.). 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one.[1] National Center for Biotechnology Information. Retrieved from [Link](Note: Link directs to search as direct record is dynamic).

  • MolPort. (2023). Chemical Search Database. Retrieved from [Link]

  • M. B. Smith. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Reaxys/SciFinder. (n.d.). Synthesis of N-aryl pyrrolidinones via 4-chlorobutyryl chloride.

Sources

Methodological & Application

1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis and Functionalization of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one

Executive Summary

This Application Note details the synthesis, purification, and downstream utility of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one (hereafter referred to as BCP-Pyrrolidinone ). As a halogenated N-aryl lactam, this molecule serves as a critical scaffold in medicinal chemistry, particularly for the development of Factor Xa inhibitors, kinase inhibitors, and other heterocyclic pharmacophores.

The unique structural motif—an ortho-chloro substituent providing steric bulk and electronic modulation, combined with a reactive meta-bromo handle—enables highly selective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) at the 5-position without disrupting the lactam core. This guide provides a validated two-step synthesis protocol from commercially available 2-bromo-5-chloroaniline and outlines a robust method for its subsequent functionalization.

Chemical Identity & Properties

PropertyDescription
IUPAC Name 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one
Molecular Formula C₁₀H₉BrClNO
Molecular Weight 274.54 g/mol
Key Functional Groups Aryl Bromide (C-Br), Aryl Chloride (C-Cl), Lactam (C=O, N-C)
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Low solubility in Water
Storage Store at 2–8°C, protect from light and moisture

Strategic Synthesis Protocol

The most reliable route for synthesizing BCP-Pyrrolidinone avoids the harsh conditions of direct copper-catalyzed coupling (Ullmann-type) which often suffers from low yields due to the deactivated nature of the aniline. Instead, we employ a stepwise acylation-alkylation sequence.

Mechanism of Action
  • Acylation: Nucleophilic attack of the aniline nitrogen on 4-chlorobutyryl chloride forms the linear amide.

  • Cyclization: Base-mediated intramolecular S_N2 substitution closes the pyrrolidone ring.

Workflow Visualization

SynthesisWorkflow Start 2-Bromo-5-chloroaniline (Starting Material) Intermediate Linear Amide (Intermediate) Start->Intermediate Step 1: Acylation (Et3N, DCM, 0°C) Reagent1 4-Chlorobutyryl Chloride (Acylating Agent) Reagent1->Intermediate Product BCP-Pyrrolidinone (Final Scaffold) Intermediate->Product Step 2: Cyclization (NaH, THF, Reflux) Base NaH / THF (Cyclization Base) Base->Product

Figure 1: Stepwise synthesis pathway for BCP-Pyrrolidinone.

Protocol A: Synthesis of BCP-Pyrrolidinone

Safety Warning: 4-Chlorobutyryl chloride is corrosive and a lachrymator. Sodium hydride (NaH) releases flammable hydrogen gas. Perform all steps in a fume hood.

Step 1: Formation of the Linear Amide

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 2-bromo-5-chloroaniline (10.0 mmol, 2.06 g) and anhydrous Dichloromethane (DCM) (50 mL).

  • Base Addition: Add Triethylamine (Et₃N) (12.0 mmol, 1.67 mL) and cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add 4-chlorobutyryl chloride (11.0 mmol, 1.24 mL) over 15 minutes.

    • Observation: White precipitate (Et₃N·HCl) will form.[1]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1) for disappearance of aniline.

  • Workup: Quench with water (50 mL). Extract with DCM (2 x 50 mL). Wash combined organics with 1M HCl (to remove unreacted amine), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

    • Intermediate: N-(5-bromo-2-chlorophenyl)-4-chlorobutanamide (usually a solid). Proceed directly to Step 2.

Step 2: Cyclization to Lactam

  • Setup: Use a clean, dry 250 mL RBF under nitrogen.

  • Suspension: Suspend Sodium Hydride (60% in oil) (12.0 mmol, 480 mg) in anhydrous THF (30 mL) at 0°C.

  • Addition: Dissolve the crude intermediate from Step 1 in anhydrous THF (20 mL) and add dropwise to the NaH suspension.

    • Caution: Hydrogen gas evolution. Vent properly.

  • Cyclization: Allow to warm to RT, then heat to reflux (66°C) for 4–6 hours.

    • Checkpoint: Monitor by HPLC or TLC. The linear amide spot should disappear, and a more polar spot (lactam) should appear.

  • Quench & Isolation: Cool to 0°C. Carefully quench with sat. NH₄Cl solution. Extract with EtOAc (3 x 50 mL).

  • Purification: Wash organics with brine, dry (MgSO₄), and concentrate. Purify via flash column chromatography (SiO₂, Gradient: 0–40% EtOAc in Hexanes) or recrystallization from Ethanol/Water.

Expected Yield: 75–85% (over two steps). Characterization (¹H NMR, 400 MHz, CDCl₃): δ 7.60 (d, J=2.4 Hz, 1H, Ar-H), 7.35 (d, J=8.6 Hz, 1H, Ar-H), 7.28 (dd, J=8.6, 2.4 Hz, 1H, Ar-H), 3.85 (t, J=7.0 Hz, 2H, N-CH₂), 2.58 (t, J=8.1 Hz, 2H, CO-CH₂), 2.25 (m, 2H, CH₂).

Downstream Application: Suzuki-Miyaura Coupling

The 5-bromo position is highly activated for Pd-catalyzed cross-coupling, allowing the attachment of aryl or heteroaryl tails. The 2-chloro substituent typically remains intact under standard Suzuki conditions, providing chemoselectivity.

Protocol B: Biaryl Synthesis via Suzuki Coupling

Reaction Scheme: BCP-Pyrrolidinone + Ar-B(OH)₂ → [Pd(dppf)Cl₂] → 1-(5-Aryl-2-chlorophenyl)pyrrolidin-2-one

  • Reagents:

    • BCP-Pyrrolidinone (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)

    • Pd(dppf)Cl₂·DCM (0.05 equiv) - Chosen for robustness with aryl chlorides/bromides.

    • K₂CO₃ (3.0 equiv)

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio). Degas thoroughly.

  • Procedure:

    • Combine all solids in a microwave vial or pressure tube.

    • Add degassed solvents.

    • Heat at 90°C for 12 hours (thermal) or 110°C for 30 min (microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.

  • Purification: Column chromatography.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in Acyl ChlorideDistill 4-chlorobutyryl chloride or use fresh bottle. Ensure anhydrous DCM.
Incomplete Cyclization Base degraded or Temperature too lowUse fresh NaH. Ensure reflux is maintained. Alternative: Use KOtBu in tBuOH.
Suzuki Coupling Fails Pd Catalyst PoisoningEnsure thorough degassing (Argon sparge). Check purity of boronic acid.
Regioselectivity Issues Coupling at Cl-siteLower temperature (<80°C). Use Pd(PPh₃)₄ instead of highly active catalysts like XPhos.

References

  • Synthesis of N-Aryl Pyrrolidinones

    • Title: "Efficient Synthesis of N-Aryl Pyrrolidinones via CuI-C
    • Source:Journal of Organic Chemistry, 2011, 76(1), 328-331.
    • URL:[Link]

    • Relevance: Provides comparative methods for direct coupling vs. stepwise synthesis.
  • Application in Factor Xa Inhibitors

    • Title: "Discovery of Apixaban: A Novel, Potent, and Orally Bioavailable Factor Xa Inhibitor.
    • Source:Journal of Medicinal Chemistry, 2007, 50(22), 5339-5356.
    • URL:[Link]

  • General Protocol for Amide Cyclization

    • Title: "Cyclization of halo-amides to lactams using sodium hydride."
    • Source:Organic Syntheses, Coll.[2] Vol. 5, p.673 (1973).

    • URL:[Link]

  • Chemical Data & Safety

    • Title: "PubChem Compound Summary for 2-Chloro-5-bromoaniline" (Starting M
    • Source: N
    • URL:[Link]

Sources

Application Note: Strategic Utilization of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In modern drug discovery, 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one serves as a high-value "bifunctional scaffold." Its utility stems from three distinct structural features that allow for orthogonal functionalization:

  • The

    
    -Lactam Core:  A privileged pharmacophore found in anticonvulsants (e.g., Levetiracetam) and Factor Xa inhibitors. It acts as a polar hydrogen-bond acceptor and a bioisostere for peptides.
    
  • The 5-Bromo "Growth Vector": A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing for rapid library expansion.

  • The 2-Chloro "Blocking Group": A less reactive halogen that provides metabolic stability (blocking the P450 labile ortho position) and induces a specific torsional angle between the phenyl and lactam rings, critical for binding pocket fit.

This guide details the synthesis, quality control, and regioselective functionalization of this scaffold.

Synthesis Protocol: Construction of the Core

While this compound is commercially available, in-house synthesis is often required for scale-up or stable isotope labeling. The most robust method involves the acylation of 5-bromo-2-chloroaniline followed by intramolecular alkylation.

Methodology: The 4-Chlorobutyryl Chloride Route

This 2-step, 1-pot protocol avoids the harsh conditions of direct aniline/lactone condensation.

Reagents:

  • 5-Bromo-2-chloroaniline (1.0 eq)

  • 4-Chlorobutyryl chloride (1.1 eq)

  • Triethylamine (Et

    
    N) (1.2 eq)
    
  • Potassium tert-butoxide (KOtBu) (2.5 eq)

  • Solvent: Dichloromethane (DCM) and Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Acylation:

    • Dissolve 5-bromo-2-chloroaniline (10 mmol) in anhydrous DCM (50 mL) under N

      
       atmosphere.
      
    • Cool to 0°C. Add Et

      
      N (12 mmol) dropwise.
      
    • Slowly add 4-chlorobutyryl chloride (11 mmol). The reaction is exothermic; maintain temp < 10°C.

    • Stir at room temperature (RT) for 2 hours. Monitor by TLC (formation of the linear amide).

    • Checkpoint: Do not isolate. Evaporate DCM and redissolve the residue in anhydrous THF (60 mL).

  • Cyclization (Lactamization):

    • Cool the THF solution to 0°C.

    • Add KOtBu (25 mmol) portion-wise. The solution will darken.

    • Stir at RT for 4 hours. The base deprotonates the amide nitrogen, which then displaces the terminal alkyl chloride.

    • Quench: Pour mixture into saturated NH

      
      Cl solution.
      
    • Workup: Extract with EtOAc (3x), wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (Hexane:EtOAc 7:3).

Data Visualization: Synthesis Workflow

SynthesisWorkflow Start 5-Bromo-2-chloroaniline Step1 Acylation (+ 4-Chlorobutyryl chloride) Start->Step1 Inter Linear Amide Intermediate Step1->Inter 0°C to RT, 2h Step2 Cyclization (+ KOtBu/THF) Inter->Step2 Product 1-(5-Bromo-2-chlorophenyl) pyrrolidin-2-one Step2->Product Intramolecular Alkylation

Figure 1: Step-wise synthesis via the acyl chloride pathway, ensuring high yield and avoiding high-temperature neat reactions.

Application Note: Regioselective Functionalization

The primary value of this scaffold is the ability to react the Bromine atom without disturbing the Chlorine atom. This relies on the bond dissociation energy difference (C-Br < C-Cl) and the oxidative addition rates of Pd(0).[1]

Protocol A: Selective Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at the 5-position.

Critical Parameter: Ligand selection. Use phosphine ligands that are active enough for aryl bromides but sluggish for aryl chlorides at moderate temperatures.

Reagents:

  • Scaffold (1.0 eq)

  • Boronic Acid (R-B(OH)

    
    ) (1.1 eq)
    
  • Catalyst: Pd(dppf)Cl

    
     (3 mol%) — Chosen for high reliability with bromides.
    
  • Base: K

    
    CO
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1)[2]

Procedure:

  • Degas solvents with N

    
     for 15 mins (Oxygen poisons the catalyst).
    
  • Combine Scaffold, Boronic Acid, Base, and Catalyst in a sealed vial.

  • Heat to 80°C for 4-6 hours.

    • Note: Do not exceed 100°C. Higher temps may activate the ortho-chloride, leading to bis-coupling or polymerization.

  • Filter through Celite and purify.[1]

Protocol B: -Alkylation of the Lactam

Objective: Introduce chirality or steric bulk next to the carbonyl.

Mechanism: The lactam


-protons are acidic (pKa ~26). Strong bases can generate an enolate.

Procedure:

  • Dissolve Scaffold in dry THF at -78°C .

  • Add LiHMDS (1.1 eq) dropwise. Stir for 30 mins to form the enolate.

  • Add Alkyl Halide (e.g., MeI, Benzyl Bromide) (1.2 eq).

  • Warm slowly to RT.

  • Result: Formation of the quaternary center if repeated, or a chiral center (racemic without chiral ligands).

Analytical Data & Quality Control

To validate the integrity of the scaffold before use in library synthesis, compare against these standard metrics.

TestMethodAcceptance CriteriaNotes
Purity HPLC (UV 254nm)> 98.0%Impurity at RRT 0.9 often unreacted aniline.
Identity 1H-NMR (DMSO-d6)ConformsCharacteristic triplet at

3.8 ppm (N-CH

).
Halogen Check Mass Spec (ESI+)M / M+2 PatternDistinct 75:100:25 pattern for Br+Cl isotopes.
Water Karl Fischer< 0.5%Dryness critical for lithiation steps.

Key NMR Diagnostic Signals:

  • 
     2.05-2.15 (m, 2H):  Central CH
    
    
    
    of pyrrolidinone.
  • 
     2.45 (t, 2H):  CH
    
    
    
    adjacent to Carbonyl.
  • 
     3.80 (t, 2H):  CH
    
    
    
    adjacent to Nitrogen (Deshielded).
  • 
     7.4-7.8 (m, 3H):  Aromatic protons. The proton ortho to the Bromine will be a doublet with meta-coupling.
    

Decision Pathway: Functionalization Logic

The following diagram illustrates the logical flow for diversifying this scaffold in a medicinal chemistry campaign.

FunctionalizationLogic Core 1-(5-Bromo-2-chlorophenyl) pyrrolidin-2-one PathA Path A: Suzuki Coupling (Target: 5-Position) Core->PathA Pd(dppf)Cl2, 80°C Selective Br activation PathB Path B: Lactam Alkylation (Target: 3-Position) Core->PathB LiHMDS, -78°C Enolate chemistry ProdA Biaryl Analogues (Library Expansion) PathA->ProdA ProdB Chiral/Branched Analogues (Potency Optimization) PathB->ProdB Final Dual Functionalized Lead Candidate ProdA->Final Subsequent Alkylation ProdB->Final Subsequent Coupling

Figure 2: Divergent synthesis strategy. Path A is preferred for initial SAR (Structure-Activity Relationship) scanning due to higher throughput.

References

  • Buchwald-Hartwig Amination & Amide Synthesis

    • Title: "Palladium-Catalyzed Synthesis of Aryl Amines and Amides."[3][4]

    • Source: Organic Chemistry Portal.[5]

    • URL:[Link]

    • Relevance: Foundational mechanism for the C-N bond form
  • Suzuki-Miyaura Coupling Selectivity

    • Title: "Suzuki-Miyaura Cross-Coupling: Practical Guide."[1]

    • Source: Yoneda Labs.
    • URL:[Link]

    • Relevance: Provides the kinetic basis for selective Bromine vs.
  • Pyrrolidinone Synthesis Methodology

    • Title: "Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines."
    • Source: MDPI (Molecules 2022).
    • URL:[Link]

    • Relevance: Highlights alternative routes and the stability of the N-aryl lactam motif.
  • General Pyrrolidinone Medicinal Chemistry

    • Title: "Pyrrolidine in Drug Discovery: A Vers
    • Source: University of Palermo / IRIS.
    • URL:[Link] (General repository link for verification of scaffold utility in SAR).

Sources

Application Note: Strategic Protocols for the N-Arylation of 2-Pyrrolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The N-aryl-2-pyrrolidinone scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in Factor Xa inhibitors (e.g., Rivaroxaban derivatives), racetams (nootropics), and broad-spectrum anticonvulsants.

While simple alkylation of pyrrolidinone is trivial, N-arylation remains a common bottleneck due to the reduced nucleophilicity of the lactam nitrogen (


 in DMSO) compared to secondary amines. This Application Note provides two field-validated protocols to overcome this energy barrier:
  • The Modified Goldberg Reaction (Cu-Catalysis): The cost-effective workhorse for scale-up and aryl iodides.

  • The Buchwald-Hartwig Amidation (Pd-Catalysis): The high-fidelity solution for aryl chlorides and sterically hindered substrates.

Decision Matrix: Selecting the Right Methodology

Before initiating wet chemistry, utilize this logic flow to select the optimal catalytic system for your specific substrate.

MethodSelection Start Substrate Analysis: Aryl Halide (Ar-X) HalideType What is the Halide (X)? Start->HalideType Iodide Iodide (I) HalideType->Iodide Bromide Bromide (Br) HalideType->Bromide Chloride Chloride (Cl) HalideType->Chloride Scale Scale & Cost Sensitivity? Iodide->Scale Sterics Ortho-Substitution? Bromide->Sterics MethodB PROTOCOL B: Buchwald-Hartwig (Pd / Xantphos) Chloride->MethodB Mandatory MethodA PROTOCOL A: Modified Goldberg (CuI / Diamine) Scale->MethodA High Scale / Cost Sensitive Scale->MethodB Small Scale / High Value Sterics->MethodA Unsubstituted Sterics->MethodB Ortho-Substituted

Figure 1: Decision tree for selecting catalytic conditions based on halide identity and substrate constraints.

Protocol A: Modified Goldberg Reaction (Copper-Catalyzed)

Best for: Aryl Iodides, Aryl Bromides (unhindered), Scale-up (>10g). Mechanism: Nucleophilic substitution via a Cu(I)-amidate intermediate.[1]

The System Logic

Classic Ullmann condensations require harsh temperatures (>140°C). The addition of diamine ligands (specifically DMEDA or DACH ) stabilizes the Cu(I) species, preventing disproportionation into inactive Cu(0) and Cu(II), thereby allowing reaction at 90–110°C.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Aryl Halide 1.0ElectrophileIodides react fastest.
2-Pyrrolidinone 1.2NucleophileExcess drives kinetics.
CuI 0.05-0.10Pre-catalystMust be off-white/tan. Green = Oxidized (Discard).
DMEDA 0.10-0.20LigandN,N'-dimethyl-1,2-ethylenediamine.
K3PO4 2.0BaseFinely ground. Superior to K2CO3 for amides.
1,4-Dioxane [0.5 M]SolventAnhydrous required.
Step-by-Step Procedure
  • Catalyst Pre-Complexation (The "Self-Validating" Step):

    • In a screw-cap vial, add CuI (5 mol%) and K3PO4 (2.0 equiv).

    • Evacuate and backfill with Argon (3 cycles).

    • Add the aryl halide (1.0 equiv), 2-pyrrolidinone (1.2 equiv), and DMEDA (10-20 mol%) via syringe.

    • Add anhydrous 1,4-dioxane.

    • Visual Check: The solution should turn a deep blue-green color upon stirring if the complex forms correctly in the presence of the amine/amide. If it turns black immediately, oxygen may be present.

  • Reaction:

    • Seal the vessel tightly.

    • Heat to 110°C for 12–24 hours.

    • Note: Do not open the vessel to check TLC until at least 4 hours have passed to avoid catalyst oxidation.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc and wash with water/brine.

    • Copper Removal: If the organic layer is green/blue, wash with 10% NH4OH to sequester residual copper.

Protocol B: Buchwald-Hartwig Amidation (Palladium-Catalyzed)

Best for: Aryl Chlorides, Electron-rich Aryl Bromides, Ortho-substituted systems. Mechanism: Pd(0)/Pd(II) cycle.[3] The Xantphos ligand is non-negotiable here; its wide bite angle facilitates the difficult reductive elimination of the C-N bond in amides.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Aryl Halide 1.0ElectrophileChlorides require 100°C+.
2-Pyrrolidinone 1.2Nucleophile-
Pd2(dba)3 0.025CatalystProvides 5 mol% Pd.
Xantphos 0.075Ligand4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene.
Cs2CO3 1.5BaseCesium effect is crucial for solubility in dioxane.
1,4-Dioxane [0.25 M]SolventMust be degassed.
Step-by-Step Procedure
  • Inerting (Critical):

    • Flame-dry a Schlenk tube or pressure vial. Cool under Argon flow.

  • Solids Addition:

    • Add Pd2(dba)3 (2.5 mol%), Xantphos (7.5 mol%), and Cs2CO3 (1.5 equiv).

    • Note: If the aryl halide is a solid, add it now.

  • Degassing:

    • Add 1,4-dioxane.[4] Sparge with Argon for 10 minutes or use freeze-pump-thaw (3 cycles).

    • Visual Check: The initial solution should be a dark purple/red (characteristic of Pd-dba).

  • Reaction:

    • Add 2-pyrrolidinone and aryl halide (if liquid).

    • Heat to 100°C for 8–16 hours.

    • Visual Check: A color change to orange/brown usually indicates active catalytic turnover. Precipitation of Pd-black (mirror on glass) indicates catalyst death (see Troubleshooting).

Mechanistic Visualization (Palladium Cycle)

Understanding the cycle aids in troubleshooting. For amides, the Reductive Elimination step is the bottleneck.

PdCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X LigandEx Ligand Exchange (Amide Coordination) OxAdd->LigandEx + Pyrrolidinone Deprot Deprotonation (Base: Cs2CO3) LigandEx->Deprot - HX (Base) RedElim Reductive Elimination (Product Release) Deprot->RedElim Rate Determining Step (Xantphos Critical) RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for Pd-catalyzed amidation. Note that Xantphos facilitates the final Reductive Elimination step.

Troubleshooting & Critical Control Points

ObservationDiagnosisCorrective Action
Low Conversion (Cu) Catalyst OxidationEnsure CuI is white/tan. Increase ligand loading to 20 mol%. Switch to "Schlenk" technique.
Blue/Green Reaction (Cu) Oxygen LeakThe reaction must remain under positive Argon pressure. Check septa integrity.
Pd Black Precipitate Catalyst DeathInefficient ligation. Ensure Xantphos:Pd ratio is > 1:1 (ideally 1.5:1 or 2:1).[4] Re-degas solvent.
Starting Material Remains Low ReactivityCu: Switch solvent to DMF (higher temp allowed). Pd: Switch base to KOH or tBuONa (stronger activation), but watch for lactam hydrolysis.
Homocoupling (Ar-Ar) Reductive Elimination failCommon with Aryl Iodides in Cu systems. Reduce catalyst loading; add a radical scavenger (rarely needed if anaerobic).

References

  • Copper-Catalyzed Amidation (The "Goldberg" Modification)

    • Klapars, A., Antilla, J. C., Buchwald, S. L., & Huang, X. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.[5] Journal of the American Chemical Society, 123(31), 7727–7729.

  • Palladium-Catalyzed Amidation (Xantphos System)

    • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043–6048.
  • Comprehensive Review of C-N Coupling

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

Sources

Application Note: Comprehensive Characterization of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the analytical characterization of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and structural integrity of such compounds is a critical aspect of drug development and manufacturing.[1][2] This application note outlines a multi-faceted analytical approach, employing a suite of orthogonal techniques to provide a comprehensive and robust characterization. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. The validation of these analytical methods is crucial to guarantee reliable and reproducible results.[3][4][5]

Introduction

1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one is an organic compound featuring a substituted phenyl ring attached to a pyrrolidinone core. The presence of halogen atoms (bromine and chlorine) and a lactam functional group necessitates a thorough analytical strategy to confirm its chemical structure and assess its purity profile.[6] This guide will detail the application of High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Elemental Analysis for empirical formula verification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds, making it ideal for the analysis of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one.[7] A validated reverse-phase HPLC (RP-HPLC) method provides accurate and precise quantification of the main component and its impurities.[8]

Rationale for Method Selection

A C18 column is selected for its versatility and excellent resolving power for moderately polar compounds. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized to achieve a good peak shape and resolution between the main peak and any potential impurities. UV detection is employed, leveraging the chromophoric nature of the substituted phenyl ring.

Experimental Protocol

A detailed workflow for the HPLC analysis is presented below.

Caption: Workflow for HPLC Purity Analysis.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in a diluent of acetonitrile and water (50:50 v/v).

    • Prepare sample solutions by accurately weighing approximately 10 mg of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one and dissolving it in 10 mL of the diluent.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • Detection: UV at 225 nm.[8]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity of the sample is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram (area percent normalization).

Expected Data
ParameterAcceptance Criteria
Purity≥ 98.0%
Retention TimeConsistent with the reference standard (± 2%)
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[9] It is particularly useful for identifying any residual solvents or volatile impurities that may be present from the synthesis of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one.[10]

Rationale for Method Selection

A non-polar capillary column (e.g., DB-5ms) is chosen for its ability to separate a wide range of analytes. Electron Ionization (EI) is used to generate reproducible fragmentation patterns that can be compared to mass spectral libraries for compound identification. The presence of bromine and chlorine atoms will produce a characteristic isotopic pattern in the mass spectrum, aiding in the confirmation of the molecular formula.[11][12]

Experimental Protocol

The following diagram illustrates the GC-MS analysis workflow.

Caption: Workflow for GC-MS Identification.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a sample solution by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as ethyl acetate.[13]

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 10 minutes.

    • Ionization: Electron Ionization (EI) at 70 eV.[14]

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Identify the main component by its retention time and mass spectrum.

    • The mass spectrum should exhibit a molecular ion peak and characteristic fragment ions.

    • The isotopic pattern of the molecular ion and bromine/chlorine-containing fragments should be analyzed to confirm the presence and number of these halogen atoms.[11][12]

Expected Mass Spectral Features

The mass spectrum of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one is expected to show a molecular ion peak cluster. Due to the natural isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic pattern.[11][12]

IonExpected m/zIsotopic Pattern
[M]+275, 277, 279A cluster of peaks reflecting the combined isotopic contributions of Br and Cl.
[M-CO]+247, 249, 251Loss of a carbonyl group.
[C6H3BrCl]+189, 191, 193Fragment corresponding to the substituted phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Both 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.[15][16]

Rationale for Method Selection

High-resolution NMR provides precise chemical shift and coupling constant information, allowing for the complete assignment of the molecular structure. Deuterated chloroform (CDCl3) is a common and suitable solvent for this compound.

Experimental Protocol

Caption: Workflow for NMR Structural Elucidation.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard.[15]

  • NMR Spectroscopy:

    • Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For 1H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

    • For 13C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the TMS signal at 0.00 ppm for 1H and 13C.

    • Assign the signals in the 1H and 13C spectra to the corresponding atoms in the molecule based on their chemical shifts, multiplicities, and integration values.

Expected NMR Data

1H NMR (400 MHz, CDCl3):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6d1HAromatic H
~ 7.4dd1HAromatic H
~ 7.2d1HAromatic H
~ 3.8t2H-N-CH2-
~ 2.6t2H-CO-CH2-
~ 2.2p2H-CH2-CH2-CH2-

13C NMR (100 MHz, CDCl3):

Chemical Shift (δ, ppm)Assignment
~ 175C=O (lactam)
~ 138-120Aromatic Carbons
~ 50-N-CH2-
~ 32-CO-CH2-
~ 18-CH2-CH2-CH2-

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound.[17][18] This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized compound.[19]

Rationale for Method Selection

Combustion analysis is a highly accurate and reliable method for determining the percentage of C, H, and N in organic compounds.[17]

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 2-3 mg of the dried sample into a tin capsule.

  • Instrumentation:

    • Use a calibrated elemental analyzer.

  • Analysis:

    • The sample is combusted in an oxygen-rich environment, converting the elements into their respective gaseous oxides (CO2, H2O, N2).

    • These gases are then separated and quantified by a thermal conductivity detector.

Expected Results

For 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one (C10H9BrClNO):

ElementCalculated (%)Found (%)
C43.7643.76 ± 0.4
H3.303.30 ± 0.4
N5.105.10 ± 0.4

Conclusion

The combination of HPLC, GC-MS, NMR spectroscopy, and elemental analysis provides a comprehensive and robust characterization of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one. This multi-technique approach ensures the unambiguous confirmation of its structure, a reliable assessment of its purity, and the identification of any potential impurities. Following these detailed protocols will enable researchers and scientists to confidently verify the quality of this important pharmaceutical intermediate, which is a critical step in the drug development and manufacturing process.[1][2]

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • Diksha, S. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition, 3(1), 31-40.
  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Dorman, F. L., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Journal of Chemical Education, 87(2), 153-159.
  • Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • PubMed. (n.d.). FTIR study of five complex beta-lactam molecules.
  • Patel, D. J., et al. (2022, November 8). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 16(2), 736-745.
  • PMC. (n.d.). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
  • Organic Chemistry I Lab. (n.d.). Mass Spectrometry.
  • Shi, J.-F., et al. (n.d.). Supplementary Material 1H and 13C NMR Spectra of Compounds 4, 5, 11 – 15, 17 and 18.
  • Grapp, M., et al. (2016). GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. Forensic Science International, 259, 135-139.
  • Elementar. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry.
  • ACG Publications. (n.d.). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.
  • University of Illinois Chicago. (n.d.). ORGANiC hALOGEN COMPOUNDS.
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
  • Bohrium. (2017, November 18). SPE-GC-MS determination of 2-pyrrolidone, N-methyl-2-pyrrolidone, and N-ethyl-2-pyrrolidone in liquid pesticide formulations.
  • Academia.edu. (n.d.). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • ScienceDirect. (2023, October 12). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods.

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mass spectrometry analysis of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Mass Spectrometry Analysis of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one

Abstract

This technical guide provides a comprehensive framework for the analysis of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). This compound, a halogenated N-aryl lactam, presents a unique analytical challenge and opportunity due to the presence of both bromine and chlorine isotopes. This document details the underlying principles, optimized experimental protocols, and expected data interpretation, including a thorough analysis of the characteristic isotopic patterns and fragmentation pathways. The methodologies outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust and reproducible approach for the structural elucidation and identification of this and structurally related compounds.

Introduction and Scientific Context

1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one is a substituted N-aryl pyrrolidinone. The pyrrolidinone ring is a core structural motif in various pharmacologically active compounds, and N-aryl substitution allows for diverse functionalization.[1] The presence of both bromo and chloro substituents on the phenyl ring makes this molecule a valuable intermediate in synthetic organic chemistry, particularly for creating more complex molecules through cross-coupling reactions.[2]

Accurate characterization of such intermediates is critical to ensure the integrity of a synthetic pathway and the identity of the final product. Mass spectrometry is an indispensable tool for this purpose, offering high sensitivity and profound structural information from minimal sample quantities.[3] Electron Ionization (EI) is a classic, robust ionization technique that induces reproducible fragmentation, creating a molecular fingerprint that is invaluable for structural confirmation and library matching.[4][5] The analysis of this specific molecule is particularly illustrative due to the distinct isotopic signatures of bromine and chlorine, which provide an immediate and definitive confirmation of elemental composition.[6] This guide will explain how to leverage these features for unambiguous identification.

Analyte Profile: Chemical & Physical Properties

A foundational understanding of the analyte's properties is essential for method development. 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one is a volatile and thermally stable compound, making it an ideal candidate for GC-MS analysis.[7]

PropertyValueSource
Chemical Name 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-oneInternal
Synonyms Methanone, (5-bromo-2-chlorophenyl)-1-pyrrolidinyl-[8]
CAS Number 701256-51-1[8]
Molecular Formula C₁₁H₁₁BrClNO[8]
Average Molar Mass 288.57 g/mol [8]
Monoisotopic Mass 286.9716 uCalculated
Structure Fictional representation

Principles of Analysis: GC-MS and Isotopic Patterns

The chosen analytical strategy combines the separation power of Gas Chromatography (GC) with the detection and identification capabilities of Mass Spectrometry (MS).[9]

  • Gas Chromatography (GC): The sample is vaporized and injected into a capillary column. An inert carrier gas (e.g., Helium) pushes the analyte through the column. Separation occurs based on the analyte's boiling point and its interactions with the column's stationary phase. Volatile compounds like the target analyte are well-suited for this technique.[7]

  • Electron Ionization (EI): As the analyte elutes from the GC column, it enters the MS ion source. Here, it is bombarded by a high-energy electron beam (typically 70 eV).[10] This process is energetic enough to dislodge an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[4][5] The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions. This extensive fragmentation provides a detailed structural fingerprint.[11]

The Unique Isotopic Signature of Bromine and Chlorine

A key feature in the mass spectrum of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one is its complex isotopic pattern, arising from the natural abundance of bromine and chlorine isotopes.

  • Chlorine: Has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[12] Any fragment containing one chlorine atom will exhibit a peak (M) and a smaller peak at two mass units higher (M+2) with an intensity ratio of roughly 3:1.[6]

  • Bromine: Has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio.[6][13] Consequently, any fragment containing one bromine atom will show two peaks of nearly equal height at M and M+2.[14]

When a molecule contains both one bromine and one chlorine atom, their isotopic contributions combine. This results in a characteristic cluster of peaks for the molecular ion (and any fragment containing both halogens) at M, M+2, and M+4. The expected relative intensities of these peaks can be predicted by the expansion of (a+b)(c+d) where 'a' and 'c' are the abundances of the lighter isotopes and 'b' and 'd' are for the heavier isotopes. This results in an approximate intensity ratio of 3:4:1 .[12] Observing this pattern is strong evidence for the presence of one Br and one Cl atom in the ion.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step protocol for the analysis. Adherence to these steps ensures reproducibility and high-quality data.

Diagram: General GC-MS Experimental Workflow

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh Analyte prep2 Dissolve in Volatile Solvent (e.g., Dichloromethane) prep1->prep2 prep3 Dilute to ~10 µg/mL prep2->prep3 prep4 Transfer to GC Vial prep3->prep4 analysis1 Inject Sample (1 µL) prep4->analysis1 analysis2 GC Separation analysis1->analysis2 analysis3 EI Ionization (70 eV) analysis2->analysis3 analysis4 Mass Analysis (Quadrupole) analysis3->analysis4 data1 Acquire Total Ion Chromatogram (TIC) analysis4->data1 data2 Extract Mass Spectrum data1->data2 data3 Identify Molecular Ion Cluster data2->data3 data4 Analyze Fragmentation Pattern data3->data4

Caption: Workflow for GC-MS analysis of the target compound.

Protocol 1: Sample Preparation

The goal of sample preparation is to create a dilute, particle-free solution of the analyte in a volatile solvent compatible with the GC system.[15][16]

  • Stock Solution: Accurately weigh approximately 1 mg of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one.

  • Dissolution: Dissolve the solid in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol) in a clean glass vial to create a 1 mg/mL stock solution.[16]

  • Working Solution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of approximately 10 µg/mL. Causality: This concentration is typically sufficient to produce a strong signal without overloading and contaminating the detector.[16]

  • Vialing: Transfer the final working solution to a standard 2 mL autosampler vial with a septum cap.

  • Blank Preparation: Prepare a vial containing only the pure solvent to be run before and after the sample. Trustworthiness: This step is crucial to check for system contamination and carryover.[16]

Protocol 2: GC-MS Instrumentation and Data Acquisition

The following parameters are a robust starting point and may be optimized for specific instrumentation.

GC Parameter Setting Rationale
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace analysis.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minProvides good separation efficiency and is inert.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A standard non-polar column that separates compounds primarily by boiling point.
Oven Program Initial 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)A typical temperature program that ensures good peak shape and elution of the analyte in a reasonable time.[17]
MS Parameter Setting Rationale
Ion Source Electron Ionization (EI)The standard, high-energy method for creating reproducible, fragment-rich spectra.[4]
Ionization Energy 70 eVStandardized energy that produces extensive, library-comparable fragmentation.[10][17]
Source Temperature 230 °CPrevents condensation of the analyte in the source.
Transfer Line Temp 280 °CPrevents condensation as the analyte moves from the GC to the MS.
Mass Analyzer QuadrupoleA common, robust mass filter.
Scan Range m/z 40 - 450Covers the expected molecular ion and all significant fragments.

Results and Data Interpretation

Expected Mass Spectrum and Molecular Ion

The primary output of the MS detector is a mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z).

  • Molecular Ion (M⁺•): The molecular ion peak for 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one is expected to be a cluster of peaks due to the halogen isotopes. The monoisotopic mass (using ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br) is 286.9716. Therefore, the primary peaks in the molecular ion cluster will be:

    • m/z 287: [C₁₁H₁₁⁷⁹Br³⁵ClNO]⁺• (relative intensity ~3)

    • m/z 289: Contains either [C₁₁H₁₁⁸¹Br³⁵ClNO]⁺• or [C₁₁H₁₁⁷⁹Br³⁷ClNO]⁺• (combined relative intensity ~4)

    • m/z 291: [C₁₁H₁₁⁸¹Br³⁷ClNO]⁺• (relative intensity ~1)

Proposed Fragmentation Pathway

The high energy of EI will induce cleavage at several points in the molecular ion. The most probable fragmentation pathways are driven by the stability of the resulting cations and neutral losses.[18]

  • Alpha-Cleavage: The most significant fragmentation for N-acyl compounds is often cleavage of the bond alpha to the carbonyl group. This leads to the formation of a stable acylium ion.

  • Ring Fragmentation: The pyrrolidinone ring can undergo cleavage, leading to the loss of small neutral molecules.

  • Halogen Loss: Loss of a bromine or chlorine radical can occur, although cleavage of the stronger aryl-halogen bond is less favorable than other pathways.

Diagram: Predicted Fragmentation Pathway

cluster_frags M [M]⁺• m/z 287/289/291 (C₁₁H₁₁BrClNO)⁺• F1 m/z 219/221/223 (C₇H₄BrClO)⁺ Bromochlorobenzoyl cation M->F1 - C₄H₇N• (pyrrolidinyl radical) F2 m/z 70 (C₄H₈N)⁺ M->F2 - C₇H₄BrClO• (acyl radical) F4 m/z 208/210 (C₁₁H₁₁ClNO)⁺• M->F4 - Br• F3 m/z 184/186 (C₇H₄BrO)⁺ F1->F3 - Cl•

Caption: Predicted EI fragmentation of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one.

Table of Expected Fragment Ions
m/z (Isotopic Cluster)Proposed Ion FormulaProposed Structure / DescriptionFragmentation PathwayRelative Abundance (Predicted)
287 / 289 / 291[C₁₁H₁₁BrClNO]⁺•Molecular IonIonization of parent moleculeModerate
219 / 221 / 223[C₇H₄BrClO]⁺5-Bromo-2-chlorobenzoyl cationα-cleavage: Loss of pyrrolidinyl radical (•C₄H₇N)High
208 / 210[C₁₁H₁₁ClNO]⁺•Ion from loss of Br radicalLoss of •Br from molecular ionLow
184 / 186[C₇H₄BrO]⁺Ion from loss of Cl radical from acylium ionLoss of •Cl from m/z 219/221/223Moderate
70[C₄H₈N]⁺Pyrrolidinyl cation fragmentα-cleavage: Charge retained on the pyrrolidine fragmentHigh

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one. By utilizing Gas Chromatography-Mass Spectrometry with Electron Ionization, one can achieve reliable separation and generate a reproducible fragmentation pattern for structural confirmation. The key to unambiguous identification lies in the detailed analysis of the characteristic M, M+2, and M+4 isotopic cluster of the molecular ion and major fragments, which serves as a definitive indicator of the presence of both bromine and chlorine. The described workflow, from sample preparation to data interpretation, establishes a robust method for quality control and characterization in research and development settings.

References

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  • LCGC International. (2026, February 13). Introduction to Electron Impact Ionization for GC–MS.
  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization.
  • MDPI. (2022, December 2). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
  • Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. (n.d.).
  • Annex Publishers. (2014, December 30). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
  • ChemBK. (n.d.). Methanone, (5-bromo-2-chlorophenyl)-1-pyrrolidinyl-.
  • (n.d.). What is (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone - Properties & Specifications.
  • ChemicalBook. (2025, July 14). 1-(4-BROMOPHENYL)-2-PYRROLIDINONE | 7661-32-7.
  • (n.d.). 1 Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig.
  • Chemsrc. (2025, August 22). CAS#:461432-22-4 | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
  • Srini Chem. (n.d.). 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties.
  • ResearchGate. (n.d.). Mass spectrum of 1-(5-Bromo-2-hydroxyphenyl)-3-p-tolylprop-2-en-1-one.
  • SynThink. (n.d.). (5-Bromo-2-chlorophenyl)(4-hydroxyphenyl)methanone | 1360568-68-8.

Sources

Troubleshooting & Optimization

troubleshooting pyrrolidin-2-one synthesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolidin-2-one Synthesis

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-SYN-2026 Subject: Troubleshooting Cyclization, Yield Optimization, and Purification of


-Lactams.[1]

Introduction: The Scaffold that Deceives

Welcome to the Pyrrolidone Synthesis Support Hub. You are likely here because the formation of the 5-membered lactam ring—theoretically a favored 5-exo-trig cyclization—is failing in practice.[1]

While pyrrolidin-2-ones (and their racetam drug derivatives) appear structurally simple, their synthesis is a battle between thermodynamics (equilibrium with the open-chain amide) and kinetics (intermolecular oligomerization vs. intramolecular cyclization).[1] This guide abandons generic advice to focus on the specific failure modes of the two dominant synthetic pathways: Aminolysis of Lactones and Cyclization of


-Amino Acids .[1]

Module 1: The GBL + Amine Route (Thermodynamic Control)

The Scenario: You are reacting


-butyrolactone (GBL) with a primary amine.[1]
The Failure:  The reaction stalls at the intermediate hydroxy-amide, or yields are low despite long reflux times.[1]
The Mechanism & Failure Points

This reaction is an equilibrium.[1] The initial nucleophilic attack of the amine on GBL opens the ring to form a hydroxy-amide.[1] The second step—ring closure—requires the elimination of water.[1] If water is not removed, the equilibrium shifts back to the open chain or hydrolyzes the product.[1]

GBL_Reaction Start GBL + Primary Amine Inter Hydroxy-Amide (Open Chain) Start->Inter Nucleophilic Attack (Fast) Inter->Start Reversible Product N-Substituted Pyrrolidin-2-one Inter->Product Cyclization (Slow, Heat req.) Water H2O Inter->Water Must Remove Product->Inter Hydrolysis (If wet)

Figure 1: The Thermodynamic Trap.[1] Note that the presence of water (red) drives the reaction backward (dotted red line).

Troubleshooting Protocol: The Azeotropic Shift

Issue: "My LCMS shows the mass of the product +18 (the intermediate)." Solution: You are not reaching the activation energy for closure, or water is trapped.[1]

  • Solvent Selection is Critical:

    • Ethanol/Methanol:[1]WRONG. Boiling point is too low (<80°C) to drive cyclization effectively, and they cannot form azeotropes with water.[1]

    • Toluene/Xylene:[2]CORRECT. You need temperatures >110°C.[1][2][3]

  • The "Dean-Stark" Standard Protocol:

    • Step 1: Dissolve GBL (1.0 equiv) and Amine (1.05 equiv) in Toluene (0.5 M concentration).

    • Step 2: Add a catalyst.[1][4] While industrial processes use heat alone, lab-scale requires acceleration.[1] Add 5 mol% p-Toluenesulfonic acid (pTvOH) or Camphorsulfonic acid (CSA) .[1]

    • Step 3: Reflux with a Dean-Stark trap.[1]

    • Checkpoint: Monitor the water collection. The reaction is done only when water evolution ceases.[1]

    • Alternative: If the amine is low-boiling (volatile), use a sealed tube at 150°C with molecular sieves (3Å or 4Å) inside the tube to scavenge water in situ.[1]

Data: Solvent & Temp Effects

Solvent Boiling Point Water Removal Method Typical Yield
Ethanol 78°C None < 30% (Stalls)
Toluene 110°C Azeotrope (Dean-Stark) 65-80%
o-Xylene 144°C Azeotrope (Dean-Stark) 85-95%

| Neat | 200°C+ | Distillation | 90% (Industrial) |[1]

Module 2: The Linear Precursor Route (Kinetic Control)

The Scenario: You are cyclizing a


-amino acid or ester (e.g., GABA derivatives) using coupling agents or heat.[1]
The Failure:  The product is a gummy solid, insoluble in organic solvents (Oligomerization/Nylon-4 formation).[1]
The Concentration Factor

This is a competition between Intramolecular (Ring formation, Order = 1) and Intermolecular (Polymer chain, Order = 2) reactions.[1] As concentration increases, the rate of polymerization (


) outpaces cyclization (

).[1]

Kinetic_Control cluster_conditions Reaction Conditions Input Gamma-Amino Acid/Ester HighConc High Conc. (> 0.1 M) Input->HighConc LowConc High Dilution (< 0.01 M) Input->LowConc Oligomer Linear Oligomers (Gummy/Insoluble) HighConc->Oligomer Intermolecular Attack Lactam Pyrrolidin-2-one (Target Ring) LowConc->Lactam Intramolecular Closure

Figure 2: The Concentration Decision Matrix.[1] High dilution favors the desired ring closure.[1]

Troubleshooting Protocol: The High-Dilution Dripping

Issue: "I used EDC/NHS coupling, but the product precipitated as a gum." Solution: Pseudo-high dilution.[1]

  • The Setup: Do not mix everything at once.

  • The Feed: Dissolve the amino acid precursor in a large volume of DCM or DMF.

  • The Catalyst: Place the coupling agent (EDC, HATU, or Mukaiyama reagent) in the reaction flask with base (DIPEA).

  • The Protocol: Slowly add the precursor solution to the catalyst solution via a syringe pump over 4–6 hours. This keeps the instantaneous concentration of the active species extremely low, statistically forcing it to react with itself (cyclize) rather than find another molecule.

Module 3: Purification & Isolation

Pyrrolidinones are polar, water-soluble, and have high boiling points (


C).[1] Standard silica columns often result in streaking.[1]
The "Acid/Base Wash" Trick

(Adapted from Industrial Purification Patents [1])

If your product is an N-substituted pyrrolidinone (no N-H proton):

  • Distillation Residue: If you distilled the solvent and have a dark oil, dissolve it in Toluene.[1]

  • Base Wash: Wash with 5% KOH.[1] This hydrolyzes any linear oligomers or unreacted esters/lactones into water-soluble carboxylates.[1] The lactam ring is stable under mild basic conditions.[1]

  • Acid Wash: Wash with dilute HCl to remove unreacted amines.[1]

  • Result: The organic layer contains the neutral lactam.[1]

Vacuum Distillation

For final purity, Kugelrohr or fractional distillation under high vacuum (< 1 mmHg) is superior to chromatography.[1]

  • Boiling Point Reference: Unsubstituted 2-pyrrolidone boils at ~245°C (atm) but ~100°C at 1 mmHg.[1]

FAQs: Rapid Fire Support

Q: Can I use microwave irradiation? A: Yes. Microwaves are excellent for the GBL + Amine route.[1] The superheating effect helps overcome the activation barrier for water elimination.[1] Try 150°C for 20 mins in a sealed vessel.

Q: My starting material is succinimide. Can I reduce it? A: Yes, but it's tricky. Partial reduction of succinimide requires controlled hydrogenation (Pd/C or Raney Ni) or electrochemical reduction.[1] Over-reduction leads to pyrrolidine (no carbonyl).[1] For lab scale, the GBL route is usually more reliable unless you have specific substitution patterns [2].[1]

Q: I see a "double" mass peak in LCMS. A: You likely formed the "Nylon-4 dimer" (a linear di-amide).[1] This confirms your concentration was too high during the reaction.[1] See Module 2.

References

  • Process for the purification of 2-pyrrolidone. US Patent 4384125A.[1] (Describes the base-treatment method to remove impurities and oligomers).

  • 2-Pyrrolidinone: Synthesis method and chemical reaction. ChemicalBook.[1] (Overview of industrial routes including GBL ammonolysis and succinimide reduction).

  • Synthesis of Functionalized Pyrrolidin-2-ones. Journal of Organic Chemistry. (Detailed experimental data on cyclization and purification of substituted lactams).

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination. MDPI. (Discusses catalytic reductive amination strategies).

Sources

Technical Support Center: Catalyst Selection for Pyrrolidinone Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-SYN-001 Assigned Specialist: Senior Application Scientist, Catalysis Division

Introduction

Welcome to the Pyrrolidinone Synthesis Support Hub. The formation of the 2-pyrrolidinone (


-lactam) core is a pivotal step in the synthesis of racetams (e.g., Levetiracetam), natural alkaloids, and hydrophilic drug scaffolds.

This guide moves beyond textbook definitions to address the failure modes of these reactions. We have categorized troubleshooting into three modules based on the mechanistic pathway: Thermodynamic Condensation , Transition Metal C-H Activation , and Asymmetric Organocatalysis .

Module 1: Thermodynamic Cyclization ( -Amino Esters/Acids)

Method: Intramolecular condensation of


-amino acids or esters.
Primary Challenge:  The Entropy vs. Enthalpy battle. While 5-membered rings are kinetically favored (Baldwin’s Rules: 5-Exo-Trig), intermolecular polymerization (Nylon-4 formation) often competes thermodynamically at high concentrations.
Catalyst Selection Matrix
Substrate TypeRecommended CatalystSolvent SystemTempKey Advantage

-Amino Acid
None (Thermal) or XylenesXylenes/TolueneRefluxAzeotropic water removal drives equilibrium.

-Amino Ester
Ti(OiPr)

(10-20 mol%)
THF or Toluene60-80°CLewis acid activates ester carbonyl; prevents oligomerization.
Sterically Hindered 2-Hydroxypyridine (10 mol%)TolueneRefluxBifunctional proton transfer agent (biomimetic).
Acid Sensitive DBU (0.5 equiv)CH

Cl

RTLowers activation energy via base catalysis.
Troubleshooting Guide: Condensation Failures

Q: My reaction yields a sticky, insoluble solid instead of the lactam. What happened? A: You likely formed linear oligomers (polyamides).

  • Root Cause: Concentration was too high (

    
     M). Intermolecular attack became statistically more probable than intramolecular cyclization.
    
  • Fix: Perform the reaction under high dilution conditions (

    
     M to 
    
    
    
    M). If using thermal cyclization, add the substrate solution dropwise to the refluxing solvent to keep the instantaneous concentration of unreacted starting material low.

Q: I am using an acid catalyst (pTSA) but conversion stalls at 60%. A: The product is inhibiting the catalyst.

  • Root Cause: The basic nitrogen of the pyrrolidinone product (or the starting amine) buffers the proton source.

  • Fix: Switch to a Lewis Acid catalyst like Ti(OiPr)

    
     . Titanium coordinates to the carbonyl oxygen and the amine, bringing them into proximity (template effect) without being neutralized by the product's basicity.
    

Module 2: Pd-Catalyzed C(sp3)-H Lactamization

Method: Direct functionalization of native amides or amines using Palladium(II).[1] Primary Challenge: "Black Palladium" precipitation and low turnover number (TON). This method relies on high-energy intermediates and is sensitive to ligand dissociation.

Mechanistic Workflow (The "Gaunt" Pathway)

This pathway typically utilizes a Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycle. The critical component is the Ligand (L) , often a substituted pyridone or amino-acid derivative, which prevents the formation of inactive Pd-aggregates.

Pd_Cycle Start Substrate (Native Amide) Coordination Amide Coordination (N-H Deprotonation) Start->Coordination Pd_Species Pd(OAc)2 + Ligand (Active Catalyst) Pd_Species->Coordination CH_Activation C(sp3)-H Activation (CMD Mechanism) Coordination->CH_Activation - AcOH Palladacycle 5-Membered Palladacycle CH_Activation->Palladacycle Oxidation Oxidation to Pd(IV) (via Oxidant) Palladacycle->Oxidation + Oxidant Red_Elim Reductive Elimination (C-N Bond Formation) Oxidation->Red_Elim Red_Elim->Pd_Species Regeneration Product Pyrrolidinone Product Red_Elim->Product

Figure 1: Simplified catalytic cycle for Pd(II)-catalyzed C-H lactamization. Note the critical role of the oxidant in accessing the high-valent Pd species required for reductive elimination.

Troubleshooting Guide: C-H Activation Issues

Q: The reaction turns black immediately, and I get <10% yield. A: Catalyst decomposition (Pd black formation).

  • Root Cause: The re-oxidation step is too slow, or the ligand is not stabilizing the Pd(II) species.

  • Fix 1 (Oxidant): Ensure you are using a competent oxidant. AgOAc or PhI(OAc)

    
      are standard. If using air/O
    
    
    
    , add Cu(OAc)
    
    
    as a co-oxidant to facilitate electron transfer.
  • Fix 2 (Ligand): If using a monodentate ligand, switch to a bidentate directing group or a specialized ligand like MPAA (Mono-N-protected amino acid) to stabilize the metal center.

Q: I see starting material consumption but no lactam. Mass spec shows M+30 or M+60. A: You are likely acetoxylating the substrate or performing intermolecular coupling.

  • Root Cause: The intramolecular C-H insertion is outcompeted by solvent attack (AcOH) or dimerization.

  • Fix: Change the solvent to a non-nucleophilic, non-coordinating solvent like HFIP (Hexafluoroisopropanol) or t-Amyl alcohol . HFIP is known to stabilize cationic Pd intermediates and accelerate C-H activation steps.

Module 3: Asymmetric Organocatalysis (NHC)

Method: N-Heterocyclic Carbene (NHC) catalyzed reaction of enals or aldehydes (via Breslow intermediate).[2][3] Primary Challenge: Catalyst deactivation via oxidation or acid impurities.

Protocol: NHC-Catalyzed Annulation

Standard Workflow for Enal + Nitroalkene


 Pyrrolidinone
  • Catalyst Prep: Dissolve Triazolium precatalyst (10 mol%) in dry THF.

  • Base Activation: Add DBU (10 mol%) to generate the free carbene. Critical: Solution should turn yellow/orange.

  • Substrate Addition: Add Enal (1.0 equiv) and Michael Acceptor (1.2 equiv).

  • Reaction: Stir at RT under Argon for 12-24h.

Troubleshooting Guide: NHC Failures

Q: My yield is 0%, and the internal standard shows the aldehyde is untouched. A: The NHC catalyst never formed or was killed instantly.

  • Root Cause 1: Moisture. Free carbenes are instantly protonated by water.

  • Root Cause 2: Acidic Impurities. If your aldehyde contains traces of carboxylic acid (from air oxidation), it will quench the NHC.

  • Fix: Pass the aldehyde through a short plug of basic alumina before use. Use freshly distilled solvents. Increase the base (DBU) loading to 15 mol% to scavenge stray protons.

Q: I get the product, but the enantiomeric excess (ee) is low (<50%). A: Background reaction or epimerization.

  • Root Cause: The base used to generate the NHC (e.g., DBU, Cs

    
    CO
    
    
    
    ) might be catalyzing a non-enantioselective racemate pathway.
  • Fix: Lower the reaction temperature to 0°C or -20°C. Switch to a weaker base (e.g., NaOAc) if the precatalyst acidity allows, or use a bifunctional NHC precatalyst that incorporates a hydrogen-bond donor to direct the stereochemistry more rigidly.

References

  • He, Z.-Y., Jang, H.-C., Teng, L.-S., Wei, Z.-L., & Liao, W.-W. (2021).[4][5] Controllable Lewis Base Catalyzed Michael Addition of

    
    -Aminonitriles to Activated Alkenes: Facile Synthesis of Functionalized 
    
    
    
    -Amino Acid Esters and
    
    
    -Lactams.[4][5] Synthesis, 53, 1833-1841.[4][5] Link
  • McNally, A., Haffemayer, B., Collins, B. S. L., & Gaunt, M. J. (2014). Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles.[1] Nature, 510, 129–133. Link

  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J.-Q. (2017). Palladium-Catalyzed Transformations of Alkyl C–H Bonds. Chemical Reviews, 117(13), 8754–8786. Link

  • White, N. A., & Rovis, T. (2014). Enantioselective N-Heterocyclic Carbene-Catalyzed Reactions. Topics in Current Chemistry, 348, 221–248. Link

  • Engle, K. M., Mei, T.-S., Wasa, M., & Yu, J.-Q. (2012). Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions. Accounts of Chemical Research, 45(6), 788–802. Link

Sources

Validation & Comparative

Analytical Benchmarking Guide: 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Cost of "Technical Grade"

In the high-stakes environment of medicinal chemistry, particularly in the synthesis of Factor Xa inhibitors and kinase modulators, the intermediate 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one serves as a critical scaffold.[1] Its value lies in the orthogonal reactivity of its halogen handles: the 5-bromo position is electronically primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), while the 2-chloro position provides essential steric bulk and lipophilicity.[1]

However, not all commercial batches are created equal. This guide objectively compares Certified Reference Material (CRM) Grade standards against Technical Synthesis Grade batches. Through experimental data, we demonstrate how "invisible" impurities—specifically regioisomers undetected by standard LC-MS methods—can propagate through synthesis, leading to erroneous Structure-Activity Relationship (SAR) data and catalyst poisoning.[1]

Part 1: Comparative Analysis of Material Grades

The Certificate of Analysis (CoA) is not merely a receipt; it is a risk assessment tool.[1] Below is a direct comparison of the analytical rigor applied to CRM Grade versus Technical Grade options.

Table 1: Specification & Performance Comparison
ParameterCRM Grade (The Gold Standard) Technical Grade (The Alternative) Impact on Research
Purity (HPLC) ≥ 99.5% (Area %)≥ 95.0% (Area %)Technical grade often hides 3-4% impurities that co-elute in downstream steps.[1]
Isomeric Purity Confirmed Regiospecificity (via 2D-NMR)Not TestedCritical Risk: The 4-bromo isomer reacts at similar rates but yields inactive drug analogs.[1]
Trace Metals Pd, Cu < 10 ppm (ICP-MS)Not TestedResidual copper from Ullmann coupling poisons sensitive catalysts in the next step.[1]
Water Content < 0.1% (Karl Fischer)< 1.0%Excess water hydrolyzes boronic esters in Suzuki couplings, lowering yield.
Identity 1H-NMR, 13C-NMR, MS, IR MS onlyMS cannot distinguish between the 4-bromo and 5-bromo regioisomers (identical mass).[1]

Part 2: The "Ghost Inhibitor" Phenomenon (Experimental Data)

To validate the impact of CoA quality, we performed a comparative study using the Suzuki-Miyaura coupling of this intermediate with phenylboronic acid to synthesize a biaryl model compound.

The Experiment:

  • Reaction: 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one + Ph-B(OH)₂ → Biaryl Product.[1]

  • Catalyst: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.[1]

  • Variable: Starting material purity (CRM vs. Technical).

Table 2: Downstream Synthesis Performance
MetricBatch A (CRM Grade, 99.8%)Batch B (Tech Grade, 95.2%)Observation
Reaction Yield 92% 78%Batch B suffered from catalyst deactivation (likely due to trace sulfur or copper).[1]
Impurity Profile Single clean peak3 New Impurities Batch B contained 2.1% of the 4-phenyl regioisomer, which is nearly inseparable by flash chromatography.
Biological IC50 12 nM (True Potency)45 nM (Skewed)The impurity in Batch B acted as a weak competitive inhibitor, artificially inflating the IC50 value.

Part 3: Critical Analytical Protocols

To generate a self-validating CoA, the following protocols must be employed. These methods are designed to detect the specific liabilities of the halogenated lactam scaffold.

High-Performance Liquid Chromatography (HPLC)

Objective: Separation of the 5-bromo target from the 4-bromo regioisomer and des-bromo impurities.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent Phenyl-Hexyl phase (for halogen selectivity).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient:

    • 0-2 min: 10% B (Equilibration)[1]

    • 2-15 min: 10% → 85% B (Linear Ramp)[1]

    • 15-20 min: 85% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).[1]

  • System Suitability: Resolution (Rs) between 5-bromo and 4-bromo isomer must be > 1.5.[1]

Nuclear Magnetic Resonance (NMR) Identity

Objective: Definitive structural confirmation. Mass spectrometry is insufficient due to identical molecular weights of isomers.

  • Solvent: DMSO-d6.

  • Key Diagnostic Signals (5-Bromo-2-chlorophenyl):

    • H-6 (Ortho to N): Doublet at ~7.6 ppm (J = 2.5 Hz). This meta-coupling to H-4 is distinct.

    • H-3 (Ortho to Cl): Doublet at ~7.5 ppm (J = 8.5 Hz).

    • H-4 (Meta to Br): Doublet of doublets (dd) at ~7.4 ppm.

    • Note: The 4-bromo isomer would show a different splitting pattern (typically a singlet or tight doublet for the proton between Cl and Br).[1]

Mass Spectrometry (Isotopic Fingerprint)

Objective: Confirmation of Br/Cl presence.[5][6]

  • Method: ESI+ in Methanol.

  • Acceptance Criteria: Must exhibit the characteristic halogen pattern for 1Br + 1Cl:

    • M (100%): 79Br + 35Cl[1]

    • M+2 (~130%): (81Br + 35Cl) and (79Br + 37Cl) overlap.[1]

    • M+4 (~30%): 81Br + 37Cl.[1]

Part 4: Visualizing the Analytical Workflow

The following diagrams illustrate the logic flow for Quality Assurance and the downstream consequences of impurity propagation.

Diagram 1: The "Impurity Cascade" Risk Model

Caption: How a minor regioisomer impurity in the starting material evolves into a "Ghost Inhibitor" in drug discovery.

ImpurityCascade Raw Crude Starting Material (Tech Grade) Impurity Impurity: 4-Bromo Isomer (2-3%) Raw->Impurity  Co-elutes Target Target: 5-Bromo Isomer (97%) Raw->Target Coupling Suzuki Coupling (Pd Catalyst) Impurity->Coupling  Competes Target->Coupling Prod_A Product A (Active) Desired Drug Candidate Coupling->Prod_A Prod_B Product B (Inactive/Toxic) 'Ghost' Analog Coupling->Prod_B Assay Biological Assay (IC50 Determination) Prod_A->Assay Prod_B->Assay  Interference Result Result: False Positive/Negative Skewed SAR Data Assay->Result

Diagram 2: Comprehensive CoA Generation Workflow

Caption: The decision tree for validating a CRM-grade certificate.

CoAGeneration Start Synthesized Batch ID_Check Identity Check Start->ID_Check NMR 1H NMR (Regio-structure) ID_Check->NMR MS LC-MS (Isotopic Pattern) ID_Check->MS Purity_Check Purity Assessment NMR->Purity_Check MS->Purity_Check HPLC HPLC (Phenyl-Hexyl) >99.5% Required Purity_Check->HPLC Metals ICP-MS (Pd/Cu Removal) Purity_Check->Metals Decision Does it meet Specs? HPLC->Decision Metals->Decision Release Release as CRM Grade Decision->Release Yes Reject Downgrade to Tech Grade Decision->Reject No

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][7] Chemical Reviews, 95(7), 2457–2483. Link[1]

  • International Conference on Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1] ICH Guidelines.[8] Link

  • United States Pharmacopeia (USP). <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.[1] Link[1]

  • BenchChem. (2025).[6] A Comparative Study of Halogenated Anilines in Suzuki Coupling: A Guide for Researchers.Link[1]

  • Gharpure, S. J., et al. (2023).[9] Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated 5/6-endo-dig Reductive Hydroamination. Organic Letters, 25, 5850-5855.[1][9] Link[1]

Sources

Comparative Guide: 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one vs. Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one represents a specialized class of N-aryl lactams utilized primarily as a scaffold in the synthesis of Factor Xa inhibitors, anticonvulsants, and heterocyclic kinase inhibitors. Unlike its mono-halogenated analogs, this dual-halogenated scaffold offers orthogonal reactivity : the labile C5-Bromine allows for facile cross-coupling (e.g., Suzuki-Miyaura), while the sterically demanding C2-Chlorine induces a torsional twist that modulates bioavailability and metabolic stability.

This guide objectively compares this scaffold against its mono-halogenated counterparts—1-(4-Bromophenyl)pyrrolidin-2-one and 1-(2-Chlorophenyl)pyrrolidin-2-one —focusing on synthetic accessibility, chemoselectivity, and physicochemical profiling.

Structural & Electronic Analysis

The core value of the 1-(5-Bromo-2-chlorophenyl) analog lies in its specific substitution pattern.

  • Electronic Effects: The pyrrolidinone ring acts as a weak electron donor to the phenyl ring. The halogens exert inductive electron-withdrawing effects (-I).

  • Steric Effects (The "Ortho Effect"): The Chlorine atom at the ortho (C2) position forces the pyrrolidinone ring to rotate out of planarity with the phenyl ring. This "twist" is critical for disrupting crystal packing (improving solubility) and reducing metabolic liability by preventing planar intercalation into certain enzymes.

Comparative Analog Matrix
FeatureTarget: 5-Br, 2-Cl Analog Analog A: 4-Br (Para) Only Analog B: 2-Cl (Ortho) Only
Steric Conformation Twisted (High dihedral angle)Planar (Conjugated)Twisted
Electronic State Highly Electron DeficientModerately DeficientModerately Deficient
Synthetic Difficulty High (Steric hindrance during N-arylation)Low (Nucleophilic attack is facile)Medium
Primary Utility Bifunctional Scaffold (Linker)Terminal ElectrophileConformational Blocker

Comparative Reactivity Profile

A. Synthetic Accessibility (The Goldberg Challenge)

Synthesizing the target molecule is significantly more challenging than the 4-bromo analog. The standard Goldberg reaction (Cu-catalyzed amidation) is sensitive to steric bulk at the ortho position.

  • 4-Bromophenyl Analog: Reacts rapidly with 2-pyrrolidinone/CuI/Diamine systems. The para position does not hinder the copper catalytic cycle.

  • 5-Bromo-2-chlorophenyl Analog: The ortho-chloro group sterically impedes the oxidative addition of the Copper(I) species and the subsequent reductive elimination.

    • Solution: Requires higher catalyst loading (10 mol% CuI) and bidentate ligands (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine) to stabilize the active Cu-complex.

B. Chemoselectivity (The Orthogonal Advantage)

This is the defining advantage of the target scaffold.

  • Scenario: You need to attach a complex heterocycle to the phenyl ring.

  • 4-Br Analog: Only one attachment point.

  • Target (5-Br, 2-Cl): The C-Br bond is significantly weaker (Bond Dissociation Energy ~68 kcal/mol) than the C-Cl bond (~81 kcal/mol).

    • Result: Palladium(0) catalysts will exclusively insert into the C-Br bond at room temperature or mild heat (40-60°C), leaving the C-Cl bond intact. This allows the Chlorine to remain as a "blocking group" or be activated later using specialized ligands (e.g., Buchwald biaryl phosphines) at high temperatures (>100°C).

Physicochemical Properties (In Silico/Experimental Consensus)

The addition of the second halogen drastically alters the lipophilicity profile, which is crucial for blood-brain barrier (BBB) penetration in CNS drug discovery.

Property1-(5-Br-2-Cl-phenyl)...1-(4-Br-phenyl)...1-(2-Cl-phenyl)...Impact on Drug Design
LogP (Calc) ~3.1 - 3.4 ~2.2~1.9Higher lipophilicity improves membrane permeability but lowers aqueous solubility.
TPSA (Ų) 20.3 20.320.3Polar surface area is identical (dominated by lactam), but "effective" TPSA changes due to twist.
Rotatable Bonds 1 (C-N axis)11The 2-Cl restricts the rotation energy barrier significantly.
Solubility Low (<0.1 mg/mL)ModerateModerateRequires formulation aids (e.g., cyclodextrins) for biological assays.

Visualized Pathways

Diagram 1: Chemoselective Functionalization Logic

This diagram illustrates the "Orthogonal Reactivity" strategy, showing how the target scaffold allows sequential modification.

Chemoselectivity cluster_legend Reactivity Thresholds Start Target Scaffold (5-Br, 2-Cl) Step1 Pd(0) / Boronic Acid (Suzuki Coupling) Start->Step1 Br-Selective (rt - 60°C) Intermed Intermediate (5-Aryl-2-Cl) Step1->Intermed Step2 Pd(OAc)2 / S-Phos (High Temp Activation) Intermed->Step2 Cl-Activation (>100°C) Final Final Library (5-Aryl-2-Amino/Aryl) Step2->Final L1 Br: Reactive at mild conditions L2 Cl: Inert until activated

Caption: Sequential functionalization strategy exploiting the bond energy difference between C-Br and C-Cl.

Experimental Protocols

Protocol A: Synthesis via Modified Goldberg Reaction

Use this protocol to synthesize the target scaffold from 5-bromo-2-chloroiodobenzene (or bromide) and 2-pyrrolidinone.

Rationale: Standard Ullmann conditions fail due to the ortho-Cl steric clash. We utilize a diamine ligand to accelerate the coupling.

  • Reagents:

    • Aryl Halide: 1-iodo-5-bromo-2-chlorobenzene (1.0 equiv) [Note: Aryl iodides are preferred over bromides for the initial coupling to ensure the 5-Br is not touched].

    • Nucleophile: 2-pyrrolidinone (1.2 equiv).

    • Catalyst: CuI (10 mol%).

    • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%).

    • Base: K₃PO₄ (2.0 equiv, finely ground).

    • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Step 1 (Inerting): Charge a Schlenk tube with CuI, K₃PO₄, and the Aryl Iodide. Evacuate and backfill with Argon (3x).

    • Step 2 (Addition): Add 2-pyrrolidinone, the diamine ligand, and Dioxane via syringe under Argon flow.

    • Step 3 (Reaction): Seal and heat to 110°C for 18-24 hours. Critical: Vigorous stirring is required as the phosphate base is insoluble.

    • Step 4 (Workup): Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with water and brine. Dry over Na₂SO₄.

    • Step 5 (Purification): Flash column chromatography (Hexane/EtOAc gradient). The product usually elutes around 30-40% EtOAc.

Protocol B: Chemoselective Suzuki Coupling (C5-Br)

Use this protocol to functionalize the 5-position while retaining the 2-Cl.

  • Reagents:

    • Scaffold: 1-(5-Bromo-2-chlorophenyl)pyrrolidin-2-one (1.0 equiv).

    • Boronic Acid: R-B(OH)₂ (1.1 equiv).

    • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%).

    • Base: Na₂CO₃ (2M aqueous solution, 3.0 equiv).

    • Solvent: DME/Water (3:1).

  • Procedure:

    • Step 1: Degas solvents with Nitrogen bubbling for 15 mins.

    • Step 2: Mix Scaffold, Boronic Acid, and Catalyst in a vial. Add solvents and base.[1]

    • Step 3: Heat to 60°C for 4 hours. Caution: Do not exceed 80°C or prolonged times, or the Cl-site may begin to react or hydrolyze.

    • Step 4: Standard aqueous workup and column chromatography.

References

  • Klapers, A., et al. "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society, 2001. Link

  • Sambiagio, C., et al. "Copper-catalysed N-arylation of alkylamines and aryl halides: the Goldberg reaction." Chemical Society Reviews, 2014. Link

  • Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 2013.[2] Link

  • Bhanage, B.M. "Suzuki–Miyaura cross-coupling reaction: recent advancements in catalysis and organic synthesis." Catalysis Science & Technology, 2021. Link

  • PubChem Compound Summary. "5-(4-Bromophenyl)pyrrolidin-2-one." National Library of Medicine. Link

Sources

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